

# Off-Target Profile of FIIN-3: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



A detailed analysis of the kinase selectivity of the irreversible FGFR inhibitor **FIIN-3** reveals a distinct off-target profile compared to other prominent FGFR inhibitors such as AZD4547, BGJ398 (infigratinib), and erdafitinib. This guide provides a comparative overview of their off-target profiles, supported by experimental data, to aid researchers in the selection and interpretation of studies involving these compounds.

**FIIN-3** is a potent, irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs) that has been developed to overcome resistance to first-generation FGFR inhibitors.[1][2] A key characteristic of **FIIN-3** is its covalent mechanism of action, which distinguishes it from many other FGFR inhibitors in clinical development. Understanding the complete kinase selectivity profile is crucial for predicting potential side effects and for the rational design of future experiments.

## **Comparative Kinase Inhibition Profile**

To provide a clear comparison of the off-target profiles, the following tables summarize the biochemical potency and kinase selectivity of **FIIN-3** against a panel of kinases, alongside available data for AZD4547, BGJ398, and erdafitinib.

# Table 1: Biochemical Potency against FGFR Family Kinases



| Inhibitor   | FGFR1 (IC50,<br>nM) | FGFR2 (IC50,<br>nM) | FGFR3 (IC50,<br>nM) | FGFR4 (IC50,<br>nM) |
|-------------|---------------------|---------------------|---------------------|---------------------|
| FIIN-3      | 13.1                | 21                  | 31.4                | 35.3                |
| AZD4547     | 0.2                 | 2.5                 | 1.8                 | 165                 |
| BGJ398      | 0.9                 | 1.4                 | 1                   | 60                  |
| Erdafitinib | 1.2                 | 2.5                 | 3.0                 | 5.7                 |

Note: IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity in a cell-free assay. Data for **FIIN-3** is from Tan et al., PNAS 2014; data for other inhibitors is compiled from various public sources.[2][3]

**Table 2: Off-Target Kinase Inhibition Profile (% Inhibition** 

at 1 µM)

| Kinase       | FIIN-3 | AZD4547 | BGJ398 | Erdafitinib   |
|--------------|--------|---------|--------|---------------|
| EGFR         | <1     | >90     | >90    | Not available |
| VEGFR2 (KDR) | 21     | <10     | <10    | Not available |
| ABL1         | 68     | >90     | <10    | Not available |
| FYN          | 48     | >90     | <10    | Not available |
| KIT          | 76     | >90     | <10    | Not available |
| LCK          | 56     | >90     | <10    | Not available |
| LYN          | 45     | >90     | <10    | Not available |
| YES1         | 39     | >90     | <10    | Not available |
| SRC          | 55     | >90     | >90    | Not available |

Note: This table presents a selection of key off-target kinases. Data for **FIIN-3** is derived from the KINOMEscan<sup>™</sup> panel as reported in the supplementary information of Tan et al., PNAS 2014. Data for AZD4547 and BGJ398 is based on available public data and may not be from a



directly comparable KINOMEscan<sup>™</sup> panel. A lower percentage indicates weaker inhibition. Values in bold indicate significant inhibition.

A significant finding from the kinome profiling is that **FIIN-3** is a potent dual inhibitor of both FGFR and the Epidermal Growth Factor Receptor (EGFR).[2][4] This is a critical distinction from other FGFR inhibitors. The ability of **FIIN-3** to covalently target a cysteine residue in the ATP-binding pocket of both kinases underlies this dual activity.[2][4]

In contrast, AZD4547 and BGJ398 are highly selective for FGFRs over EGFR. AZD4547 does, however, exhibit inhibitory activity against VEGFR2 (KDR).[2][3][5][6] BGJ398 is reported to be more than 40-fold selective for FGFR1-3 over FGFR4 and VEGFR2, although it shows some activity against other kinases such as Abl, Fyn, Kit, Lck, Lyn, and Yes at higher concentrations. [7] Erdafitinib is a pan-FGFR inhibitor, and while comprehensive public off-target kinase panel data is not as readily available, it is known to be highly potent against all four FGFR family members.[8][9][10]

## Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches used to determine these offtarget profiles, the following diagrams are provided.



Click to download full resolution via product page

**FGFR Signaling Pathway** 





Click to download full resolution via product page

KINOMEscan™ Experimental Workflow

# **Experimental Protocols**KINOMEscan™ Kinase Profiling Assay

The off-target profile of **FIIN-3** was determined using the KINOMEscan<sup>™</sup> platform (DiscoveRx). This assay is an in vitro competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.

### Methodology:

 Assay Components: The assay utilizes three main components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test inhibitor.



- Competition Binding: The test inhibitor is incubated with the DNA-tagged kinase and the immobilized ligand. The inhibitor competes with the immobilized ligand for binding to the kinase's active site.
- Quantification: After the binding reaction reaches equilibrium, the amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
- Data Analysis: The results are reported as a percentage of the control (DMSO vehicle), where a lower percentage indicates stronger binding of the inhibitor to the kinase. A selectivity score (S-score) can also be calculated to represent the number of off-target kinases inhibited above a certain threshold. For FIIN-3, a concentration of 1.0 μM was used for the initial screen against a panel of 456 kinases.[1]

## **Cellular Thermal Shift Assay (CETSA)**

To confirm target engagement in a cellular context, a Cellular Thermal Shift Assay (CETSA) can be employed. This method assesses the thermal stability of a target protein in the presence and absence of a ligand.

#### Methodology:

- Cell Treatment: Intact cells are treated with the test inhibitor (e.g., **FIIN-3**) or a vehicle control (DMSO) for a specified period.
- Heating: The treated cells are then heated to a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.
- Cell Lysis and Fractionation: After heating, the cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated, denatured proteins by centrifugation.
- Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.
- Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a
  function of temperature. A shift in the melting curve to a higher temperature in the presence
  of the inhibitor indicates target engagement.[11][12][13][14][15]



### Conclusion

The irreversible FGFR inhibitor **FIIN-3** exhibits a distinct off-target profile characterized by potent dual inhibition of both FGFR and EGFR. This contrasts with other selective FGFR inhibitors like AZD4547 and BGJ398, which show greater selectivity against EGFR but may have other off-target activities, such as inhibition of VEGFR2. The covalent mechanism of **FIIN-3** contributes to its unique selectivity profile. Researchers should consider these off-target effects when designing experiments and interpreting results, as the dual inhibition of FGFR and EGFR by **FIIN-3** may have significant biological consequences in cellular and in vivo models. The provided experimental protocols for kinome scanning and cellular thermal shift assays offer a framework for further investigation into the selectivity and target engagement of these and other kinase inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. High quality, small molecule-activity datasets for kinase research PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ERDAFITINIB DepMap Compound Summary [depmap.org]
- 5. mdpi.com [mdpi.com]
- 6. KINOMEscan data HMS LINCS Project [lincs.hms.harvard.edu]
- 7. Infigratinib (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs - PMC [pmc.ncbi.nlm.nih.gov]



- 10. ClinPGx [clinpqx.org]
- 11. Kinase Profiling Inhibitor Database | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 12. PKIDB Database Commons [ngdc.cncb.ac.cn]
- 13. Integrative Multi-Omics Approaches Reveal Selectivity Profiles and Molecular Mechanisms of FIIN-2, a Covalent FGFR Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of Efficacy of the FGFR1-3 Inhibitor AZD4547 in Pediatric Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Off-Target Profile of FIIN-3: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611983#off-target-profile-of-fiin-3-compared-to-other-fgfr-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com